5-Chloro-2-hydroxypyrimidine
Overview
Description
5-Chloro-2-hydroxypyrimidine is an organic compound with the molecular formula C4H3ClN2O. It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the 5-position and a hydroxyl group at the 2-position. This compound is known for its pale yellow crystalline appearance and is used in various chemical and pharmaceutical applications .
Mechanism of Action
Target of Action
5-Chloro-2-hydroxypyrimidine primarily targets xanthine dehydrogenase . Xanthine dehydrogenase is an enzyme involved in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and can further catalyze the oxidation of xanthine to uric acid .
Mode of Action
This compound acts as a donor ligand . It exists in a zwitterionic form, i.e., 5-chloropyridinium-2-olate, in copper complexes . The compound interacts with its target, xanthine dehydrogenase, influencing the enzyme’s activity .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the purine metabolism pathway . By interacting with xanthine dehydrogenase, it can influence the conversion of hypoxanthine to xanthine and xanthine to uric acid .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in the activity of xanthine dehydrogenase . This can potentially affect the levels of hypoxanthine, xanthine, and uric acid in the body .
Biochemical Analysis
Biochemical Properties
5-Chloro-2-hydroxypyrimidine plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity. For instance, it is used in the synthesis of dimethoxy-pyrrolidylquinazolines, which are brain-penetrable PDE10A inhibitors . Additionally, it is involved in the formation of platinum(II) hydroxypyrimidinato ethylenediamine tetranuclear metallacalix4arene complexes . These interactions highlight the compound’s versatility in biochemical processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can act as a donor ligand in copper complexes, existing in a zwitterionic form . This interaction can affect various cellular functions, including enzyme activity and metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to form complexes with metals, such as copper, further enhances its biochemical activity . These interactions are crucial for understanding its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For instance, derivatives of 5-hydroxypyrimidine have been studied for their impact on tumor growth and survival in mice . These studies provide insights into the temporal dynamics of the compound’s activity.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. Research has demonstrated that different dosages can lead to varying outcomes, including potential toxic or adverse effects at high doses. For example, in studies involving mice with epidermoid lung carcinoma, different dosages of 5-hydroxypyrimidine derivatives showed significant variations in tumor growth inhibition and survival rates .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in the synthesis of various biochemical intermediates underscores its importance in metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these mechanisms is essential for elucidating its biochemical activity.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . This localization is crucial for its role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-hydroxypyrimidine can be achieved through several methods. One common approach involves the chlorination of 2-hydroxypyrimidine using phosphorous oxychloride (POCl3) under solvent-free conditions. The reaction is typically carried out in a sealed reactor at high temperatures, using pyridine as a base . Another method involves the demethylation of 2-chloro-5-methoxypyrimidine using boron tribromide (BBr3) in an organic solvent such as dichloromethane .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are designed to be efficient and environmentally friendly, minimizing the use of excess reagents and solvents. The use of equimolar POCl3 and solvent-free conditions is particularly advantageous for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-hydroxypyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction Reactions: The hydroxyl group at the 2-position can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Condensation Reactions: It can undergo condensation reactions with aldehydes or ketones to form more complex heterocyclic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. These reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions include various substituted pyrimidines, which can have significant biological and pharmaceutical activities .
Scientific Research Applications
5-Chloro-2-hydroxypyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: It is involved in the development of pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
- 2-Chloro-5-hydroxypyrimidine
- 4-Chloro-6-hydroxypyrimidine
- 5-Chloro-2-hydroxypyridine
Comparison: 5-Chloro-2-hydroxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2-Chloro-5-hydroxypyrimidine, it has different reactivity and applications, particularly in the synthesis of pharmaceutical agents. The presence of the chlorine atom at the 5-position and the hydroxyl group at the 2-position makes it a versatile intermediate for various chemical transformations .
Properties
IUPAC Name |
5-chloro-1H-pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O/c5-3-1-6-4(8)7-2-3/h1-2H,(H,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSYCDVQABSEPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=O)N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0068947 | |
Record name | 2(1H)-Pyrimidinone, 5-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0068947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54326-16-8 | |
Record name | 5-Chloro-2(1H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54326-16-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloropyrimidin-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054326168 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2(1H)-Pyrimidinone, 5-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2(1H)-Pyrimidinone, 5-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0068947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-1H-pyrimidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.715 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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